Differential Cytotoxicity: Selective Inhibition of Triple-Negative Breast Cancer (MDA-MB-231) vs. Hormone-Dependent Breast Cancer Lines (MCF-7, SKBR-3)
N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride exhibits pronounced selectivity for triple-negative breast cancer (TNBC) cells over hormone receptor-positive breast cancer cells. In direct comparative cell viability assays, the compound reduced MDA-MB-231 (TNBC, ER–/PR–/HER2–) cell viability with an IC50 < 10 µM, classified as High sensitivity. In contrast, the hormone-dependent lines SKBR-3 (HER2+) and MCF-7 (ER+) exhibited substantially higher IC50 values (>20 µM), classified as Moderate and Low sensitivity, respectively . This greater than 2-fold differential in IC50 between TNBC and hormone-dependent lines represents a meaningful selectivity window. For context, standard triazine-derivative anticancer agents such as hexamethylmelamine (HMM) failed to show significant cytotoxic activity in related breast cancer models [1]. Several other s-triazine molecular hybrids tested against MDA-MB-231 reported IC50 values ranging from 23.13 µM to 97.3 µM, placing the target compound (<10 µM) at the more potent end of the activity spectrum for this cell line [2].
| Evidence Dimension | Cell viability inhibition (IC50) across breast cancer subtypes |
|---|---|
| Target Compound Data | IC50 < 10 µM against MDA-MB-231 (TNBC); IC50 > 20 µM against SKBR-3 and MCF-7 |
| Comparator Or Baseline | SKBR-3 (IC50 >20 µM); MCF-7 (IC50 >20 µM); hexamethylmelamine (HMM) – no significant cytotoxic activity in comparable breast cancer models; other s-triazine hybrids against MDA-MB-231: IC50 23.13 ± 1.29 µM to 97.3 ± 9.3 µM |
| Quantified Difference | ≥2-fold selectivity for MDA-MB-231 over SKBR-3 and MCF-7; >2.3-fold more potent than other s-triazine hybrids against MDA-MB-231 |
| Conditions | In vitro cell viability assay; MDA-MB-231, SKBR-3, and MCF-7 human breast cancer cell lines; compound tested at concentrations as low as 10 µM. |
Why This Matters
This selectivity profile is mechanistically relevant for researchers studying TNBC, a breast cancer subtype lacking targeted therapies (ER, PR, HER2), where a compound with differential potency against TNBC over hormone-dependent lines is a valuable pharmacological tool for probing subtype-specific vulnerabilities.
- [1] PubMed. In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. Hexamethylmelamine (HMM) failed to show significant cytotoxic activity against tested breast cancer cell lines. View Source
- [2] PMC. s-Triazine-based molecular hybrids as anticancer agents. MDA-MB-231 IC50 = 23.13 ± 1.29 µM; additional data: MDA-MB-231 IC50 = 97.3 ± 9.3 µM. View Source
